molecular formula C18H16O4 B1350007 Di-2,3-dihydro-1-benzofuran-5-ylacetic acid CAS No. 886497-39-8

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Cat. No. B1350007
CAS RN: 886497-39-8
M. Wt: 296.3 g/mol
InChI Key: JUTNUKDMWFXDBG-UHFFFAOYSA-N
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Description

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (DBA) is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.33 . It is a specialty product used in proteomics research .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16O4, and it has a molecular weight of 296.33 . No further physical or chemical properties were found in the search results.

Scientific Research Applications

Benzofuran Derivatives: Biological Activities and Applications

  • Antimicrobial and Anti-inflammatory Applications : Benzofuran derivatives have shown potent antimicrobial and anti-inflammatory activities. They serve as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. The structural features of benzofuran derivatives, such as the presence of -OH, -OMe, sulfonamide, or halogen groups, contribute significantly to their therapeutic activities, offering potential as pro-drugs in the market for treating skin diseases such as cancer and psoriasis (Hiremathad et al., 2015).

  • Anticancer, Antitubercular, and Anti-Alzheimer Activities : The benzofuran nucleus is integral to a vast array of bioactive natural and synthetic compounds, exhibiting unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This highlights the versatility of benzofuran derivatives in contributing to the development of novel therapeutic agents across a spectrum of diseases (Dawood, 2019).

  • Antioxidant and Antiviral Properties : Studies have demonstrated the strong biological activities of most benzofuran compounds, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are increasingly considered potential natural drug lead compounds due to their diverse biological activities and the development of novel methods for constructing complex benzofuran derivatives (Miao et al., 2019).

  • Synthetic Applications : Benzofuran derivatives are also utilized in the synthesis of complex molecular systems for various applications, including drug development and material science. Their unique chemical properties enable the construction of novel molecules with enhanced pharmacological properties.

properties

IUPAC Name

2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-18(20)17(13-1-3-15-11(9-13)5-7-21-15)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10,17H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTNUKDMWFXDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375547
Record name Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886497-39-8
Record name Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-39-8
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